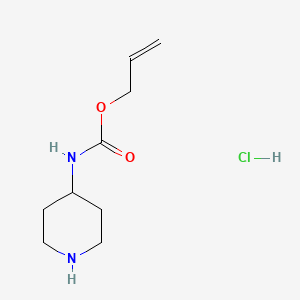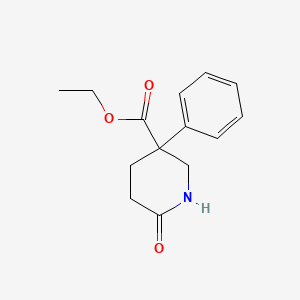
Allyl piperidin-4-ylcarbamate hydrochloride
Overview
Description
Allyl piperidin-4-ylcarbamate hydrochloride, also known as Piperidin-4-yl-carbamic acid allyl ester hydrochloride, is a chemical compound with the CAS Number: 1187927-76-9 . It has a molecular weight of 220.7 and a molecular formula of C9H17ClN2O2. It is a white solid .
Molecular Structure Analysis
The InChI code for Allyl piperidin-4-ylcarbamate hydrochloride is 1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H .
Physical And Chemical Properties Analysis
Allyl piperidin-4-ylcarbamate hydrochloride is a white solid . Its molecular weight is 220.7 and its molecular formula is C9H17ClN2O2.
Scientific Research Applications
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are crucial in medicinal chemistry, forming the backbone of various pharmaceuticals. Allyl piperidin-4-ylcarbamate hydrochloride serves as a key intermediate in synthesizing substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds have shown significant pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.
Development of CNS Drugs
The piperidine moiety is a common feature in drugs targeting the central nervous system (CNS). The structural versatility of Allyl piperidin-4-ylcarbamate hydrochloride allows for the creation of compounds that can cross the blood-brain barrier, making it valuable for developing treatments for neurological disorders .
Anti-Cancer Research
Piperidine structures are found in several anti-cancer agents. The ability to synthesize diverse piperidine derivatives from Allyl piperidin-4-ylcarbamate hydrochloride aids in the discovery and development of new oncology drugs. These compounds can inhibit critical pathways in cancer cell proliferation and survival .
Inhibitors of Soluble Epoxide Hydrolase
Allyl piperidin-4-ylcarbamate hydrochloride is used to create potent inhibitors of soluble epoxide hydrolase, an enzyme involved in the inflammatory response. Inhibitors derived from this compound have demonstrated anti-inflammatory activity, which is beneficial for treating cardiovascular diseases and other inflammatory disorders .
Optimization of Pharmacokinetics
The structural modification of drugs to improve their pharmacokinetic properties is essential for successful therapy. Allyl piperidin-4-ylcarbamate hydrochloride can be used to modify the lipophilicity and solubility of pharmacologically active molecules, enhancing their absorption and distribution in the body .
Agricultural Chemical Research
Piperidine derivatives also play a role in the development of agrochemicals. The versatility of Allyl piperidin-4-ylcarbamate hydrochloride in synthesizing various piperidine-based structures allows for the creation of new compounds with potential applications as pesticides or herbicides .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which allyl piperidin-4-ylcarbamate hydrochloride is a part of, are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives have a wide variety of biological activities . For instance, Biperiden, a piperidine derivative, is a muscarinic antagonist that has effects in both the central and peripheral nervous systems . It restores the balance by competitively antagonizing acetylcholine at cholinergic receptors in the corpus striatum .
Biochemical Pathways
Piperidine derivatives are known to exhibit a wide range of biological activities and are likely to interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBHRQFVYCWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)







![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
![(1S,5R)-tert-butyl 1,5-dimethyl-6-oxo-3-aza-bicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1446347.png)
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)


![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)